Chromomycin Ap
Description
Contextualization of Chromomycin (B10761888) Ap as a Glycosylated Aromatic Polyketide
Chromomycin Ap is classified as a glycosylated aromatic polyketide. nih.govrsc.orgresearchgate.net Polyketides are a large and diverse class of natural products synthesized by a wide range of organisms. Aromatic polyketides, like the chromomycins, are characterized by their aromatic ring structures. The "glycosylated" designation refers to the attachment of sugar molecules to the polyketide core. In the case of chromomycins, these are typically a disaccharide chain and a trisaccharide chain. nih.govresearchgate.net Specifically, chromomycins feature a disaccharide chain composed of two D-oliose units and a trisaccharide chain made up of two D-olivose units and one L-chromose unit. nih.govresearchgate.net The potent biological activities of aureolic acid compounds are primarily associated with those that have a tricyclic core and an aliphatic tail motif. rsc.org
Historical Perspective of Chromomycin Discovery and Isolation
The discovery of antibiotics in the 20th century marked a significant turning point in medicine, with organisms like molds and bacteria being recognized for their ability to produce infection-fighting substances. ksu.edu.sa The first members of the chromomycin family were isolated from Streptomyces griseus strain No. 7. nih.govresearchgate.net The broader aureolic acid family of antibiotics, including chromomycins, were all discovered from soil or marine actinomycete bacteria. rsc.org The initial interest in chromomycins stemmed from their antimicrobial properties. scielo.br However, research focus has since shifted towards their potential as anticancer agents. scielo.br
Biological Sources and Microbial Producers of Chromomycins
Chromomycins are natural products synthesized by various species of bacteria, particularly from the genus Streptomyces. nih.govresearchgate.netscielo.br These bacteria are found in both terrestrial and marine environments. nih.govscielo.br
Marine-Derived Actinomycetes as a Source
Marine environments, with their unique conditions such as high pressure, salinity, and extreme temperatures, foster the growth of microorganisms with distinct metabolic capabilities. nih.gov This has made marine actinomycetes a rich source for the discovery of novel bioactive compounds. nih.govscielo.brnih.gov In fact, a significant portion of all bioactive microbial metabolites have been discovered from actinomycetes. scielo.br Researchers have successfully isolated chromomycins, including this compound, from marine-derived actinomycetes. nih.govresearchgate.net For instance, a Streptomyces sp. (BRA-384) isolated from the zoanthid Palythoa caribaeorum was found to produce several chromomycins. scielo.br Another study identified a marine-derived Streptomyces sp. MBTI36, collected from marine sediment, as a producer of this compound. nih.govresearchgate.net
Specific Streptomyces Species (e.g., Streptomyces microflavus, Streptomyces griseus)
Several specific species of Streptomyces are known producers of chromomycins. Streptomyces griseus is a well-documented source, with various strains being used for the isolation of these compounds. nih.govresearchgate.netwikipedia.orgnih.govasm.orgfrontiersin.orgnih.gov Chromomycin A3, a major component of the chromomycin complex, is produced by the fermentation of a particular strain of S. griseus. wikipedia.org Another notable producer is Streptomyces microflavus. nih.govresearchgate.net A strain identified as Streptomyces microflavus (MBTI36), isolated from marine sediment off Jeju Island, Korea, was shown to produce a new chromomycin, A9, alongside the known this compound, A2, and A3. nih.govresearchgate.net Furthermore, a novel species, Streptomyces tagetis, isolated from the roots of the marigold plant (Tagetes patula), has also been identified as a producer of chromomycins A2 and A3. frontiersin.orgnih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
64967-61-9 |
|---|---|
Molecular Formula |
C58H84O26 |
Molecular Weight |
1197.3 g/mol |
IUPAC Name |
[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate |
InChI |
InChI=1S/C58H84O26/c1-13-38(62)83-57-28(8)77-43(21-58(57,10)70)81-36-18-40(73-24(4)49(36)66)80-35-19-42(74-25(5)48(35)65)84-56-32(55(72-12)52(69)47(64)23(3)59)15-30-14-31-16-34(22(2)46(63)44(31)50(67)45(30)51(56)68)79-41-20-37(54(27(7)76-41)78-29(9)60)82-39-17-33(61)53(71-11)26(6)75-39/h14,16,23-28,32-33,35-37,39-43,47-49,53-57,59,61,63-67,70H,13,15,17-21H2,1-12H3 |
InChI Key |
BDOITUPYCCZVMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1C(OC(CC1(C)O)OC2CC(OC(C2O)C)OC3CC(OC(C3O)C)OC4C(CC5=C(C4=O)C(=C6C(=C5)C=C(C(=C6O)C)OC7CC(C(C(O7)C)OC(=O)C)OC8CC(C(C(O8)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)C |
Origin of Product |
United States |
Structural Elucidation and Comparative Chemical Architecture of Chromomycins
Common Tricyclic Aglycone Core
At the heart of Chromomycin (B10761888) Ap and other chromomycins lies a tricyclic aglycone core. nih.govresearchgate.net This core, a product of polyketide biosynthesis, is a dihydroxy-3,4-dihydroanthracen-1-one moiety. nih.govnih.gov This fundamental scaffold provides the planar, aromatic system essential for the biological activity of the aureolic acid group, which also includes well-known compounds like mithramycin and olivomycin. nih.govlongdom.org The tricyclic system is crucial for the molecule's ability to interact with DNA. researchgate.net
Diversity and Composition of Oligosaccharide Chains
A defining feature of chromomycins is the presence of two complex oligosaccharide chains attached to the aglycone core via O-glycosidic bonds at positions C-2 and C-6. nih.govnih.gov These sugar chains exhibit significant diversity and are composed of various deoxysugars.
In the case of Chromomycin A3, a closely related analogue, the disaccharide chain at C-6 consists of 4-O-acetyl-D-oliose (sugar A) and 4-O-methyl-D-oliose (sugar B). The trisaccharide chain at C-2 is composed of two D-olivose units (sugars C and D) and a 4-O-acetyl-L-chromose B (sugar E). nih.govasm.org These sugar moieties are not merely decorative; they play a critical role in the molecule's interaction with its biological targets. nih.govnih.gov The specific arrangement and composition of these sugars contribute to the stability of the drug-DNA complex. nih.gov
Characterization of Aliphatic Side Chains and Substitutions
In addition to the oligosaccharide chains, chromomycins feature two aliphatic side chains attached at positions C-3 and C-7 of the aglycone. nih.govnih.gov The side chain at C-3 is a characteristic dihydroxymethoxyoxopentyl group. psu.edu The substituent at C-7 is typically a small alkyl group, such as a methyl group. researchgate.net Variations in the length and functional groups of these side chains contribute to the diversity within the chromomycin family. For instance, some analogues possess a butyl or ethyl chain at C-3 with different functional group arrangements. psu.edu
Structural Features of Chromomycin Ap and Related Analogues (e.g., A2, A3, A5, A6, A9)
While sharing the fundamental architecture, this compound and its analogues are distinguished by variations in their sugar and aliphatic side chains. These subtle differences arise from variations in post-polyketide modifications during biosynthesis.
This compound (2) : Its structure is closely related to other chromomycins, with specific substitutions on its sugar moieties. nih.govresearchgate.net
Chromomycin A2 (3) : This analogue features distinct substitutions on its sugar chains. nih.govresearchgate.netresearchgate.net
Chromomycin A3 (4) : As one of the most studied chromomycins, its structure is well-characterized, serving as a reference for other analogues. nih.govresearchgate.netresearchgate.net
Chromomycin A5 : This analogue has also been isolated and its structure determined, contributing to the known diversity of the chromomycin family. scielo.br
Chromomycin A6 (1) : Characterized by specific NMR and mass spectrometry data, it adds to the spectrum of chromomycin structures. scielo.br
Chromomycin A9 (1) : A newer member of the family, it possesses a 4-O-propioyl-D-oliose moiety, distinguishing it from other known chromomycins. nih.gov
Table 1: Structural Comparison of Selected Chromomycin Analogues
| Compound | Key Distinguishing Feature | Reference |
|---|---|---|
| This compound | Specific propionyl moiety on a sugar. | scielo.br |
| Chromomycin A2 | Isobutyrate group on a sugar. | nih.gov |
| Chromomycin A3 | Acetyl groups on specific sugars. | nih.gov |
| Chromomycin A9 | 4-O-propioyl-D-oliose moiety. | nih.gov |
Spectroscopic Methodologies for Structural Determination (e.g., NMR, HRMS, UV)
The elucidation of the complex structures of this compound and its analogues relies heavily on a combination of sophisticated spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are indispensable for determining the connectivity of atoms and the stereochemistry of the molecule. nih.govresearchgate.netresearchgate.net These techniques allow for the detailed assignment of proton (¹H) and carbon (¹³C) signals, revealing the intricate structure of the aglycone, the sequence and linkage of the oligosaccharide chains, and the nature of the aliphatic side chains. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) : HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. nih.govresearchgate.net This information helps to confirm the molecular formula and identify the nature of various substituents.
Ultraviolet (UV) Spectroscopy : The characteristic UV absorption spectrum of chromomycins, with maxima around 230, 278, 320, and 411 nm, is indicative of the aureolic acid chromophore. nih.govscielo.br This technique is often used in the initial stages of identification and for monitoring purification.
Together, these spectroscopic methods provide a comprehensive picture of the molecular architecture of chromomycins, enabling the precise characterization of known compounds and the identification of new analogues. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Chromomycin A2 |
| Chromomycin A3 |
| Chromomycin A5 |
| Chromomycin A6 |
| Chromomycin A9 |
| Mithramycin |
| Olivomycin |
| Durhamycin |
| Chromomycinone |
| D-oliose |
| D-olivose |
| L-chromose B |
| Doxorubicin |
| Epirubicin |
| Daunosamine |
| Callipeltoside C |
| Lyngbyaloside B |
| Lyngbouilloside |
| Ausirides |
| Dolastatin 13 |
| Erythromycin A |
| Chromocyclomycin |
| UCH9 |
| Nogalamycin |
| Tetracenomycin C |
| Premithramycin B |
Biosynthesis and Genetic Regulation of Chromomycin Production
Elucidation of the Chromomycin (B10761888) Biosynthetic Pathway
The biosynthesis of chromomycin is a multi-step process involving the coordinated action of various enzymes. The pathway can be broadly divided into the formation of the aglycone core and the subsequent attachment of deoxysugar moieties.
The aglycone core of chromomycin is assembled by a type II polyketide synthase (PKS) system. These large, multifunctional enzymes catalyze the sequential condensation of simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes a series of cyclization and modification reactions to generate the characteristic tricyclic aromatic core of the chromomycin aglycone.
Research has identified a set of genes within the chromomycin biosynthetic gene cluster that encode the minimal PKS components: a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). These proteins work in concert to build the polyketide backbone. Further tailoring enzymes, including cyclases, aromatases, and oxidoreductases, then modify this initial structure to produce the final aglycone. For instance, disruption of the cmmWI gene, which encodes a polyketide reductase, has been shown to result in the production of novel chromomycin analogs with altered side chains, confirming its role in the modification of the aglycone. nih.gov
Following the formation of the aglycone, the chromomycin molecule is further decorated with two deoxysugar chains. This glycosylation process is crucial for the biological activity of the compound. The chromomycin biosynthetic gene cluster contains genes responsible for the synthesis of the deoxysugars and for their attachment to the aglycone.
Four glycosyltransferase genes, cmmGI, cmmGII, cmmGIII, and cmmGIV, have been identified and characterized. nih.govnih.gov Through gene inactivation studies, the specific roles of these enzymes have been determined:
CmmGIV is responsible for attaching the first sugar (D-olivose) of the trisaccharide chain to the aglycone intermediate, premithramycinone. nih.govnih.gov
CmmGIII then adds the second D-olivose unit to the growing trisaccharide chain. nih.govnih.gov
CmmGII and CmmGI are involved in the sequential addition of two D-oliose residues to form the disaccharide chain at a different position on the aglycone. nih.govnih.gov
The inactivation of these glycosyltransferase genes leads to the accumulation of various biosynthetic intermediates and the production of novel chromomycin derivatives, providing valuable insights into the glycosylation sequence. nih.govnih.gov
| Gene | Enzyme | Function in Deoxysugar Pathway Assembly |
| cmmGIV | Glycosyltransferase | Attaches the first D-olivose sugar to the aglycone. |
| cmmGIII | Glycosyltransferase | Attaches the second D-olivose sugar to the trisaccharide chain. |
| cmmGII | Glycosyltransferase | Attaches the first D-oliose sugar of the disaccharide chain. |
| cmmGI | Glycosyltransferase | Attaches the second D-oliose sugar of the disaccharide chain. |
Genomic Analysis of Chromomycin Biosynthetic Gene Clusters (BGCs)
The genes responsible for chromomycin biosynthesis are clustered together on the chromosome of the producing organism, typically Streptomyces griseus. This biosynthetic gene cluster (BGC) spans approximately 43 kb and contains 36 genes. nih.gov These genes encode all the necessary machinery for the production of the chromomycin molecule, including the PKS enzymes, tailoring enzymes, glycosyltransferases, and regulatory proteins.
The organization of the chromomycin BGC is a key area of study, as it provides a blueprint for the biosynthesis of the molecule. Understanding the arrangement and function of these genes is essential for efforts to engineer the pathway to produce novel analogs.
Chromomycin belongs to the aureolic acid family of antibiotics, which also includes mithramycin. ijpsonline.com While these compounds are structurally very similar, comparative genomic analyses have revealed surprising differences in the organization of their respective biosynthetic gene clusters. ijpsonline.comijpsonline.comnih.gov
Despite the high degree of similarity between the individual genes and the near-identical structures of the final products, the arrangement of the genes within the chromomycin and mithramycin clusters is starkly different. nih.gov This suggests that these closely related pathways have evolved through distinct evolutionary trajectories. For example, while both clusters contain genes for the core PKS and glycosylation steps, the order and orientation of these genes vary significantly. ijpsonline.comijpsonline.com These findings highlight the plasticity of bacterial genomes and the diverse ways in which complex biosynthetic pathways can be assembled and evolve.
Transcriptional Regulatory Mechanisms in Chromomycin Biosynthesis
The production of chromomycin is tightly controlled at the transcriptional level. A complex network of regulatory proteins ensures that the biosynthetic genes are expressed at the appropriate time and in the correct amounts. This regulation is crucial for the efficient production of the antibiotic and for preventing the accumulation of potentially toxic intermediates.
The chromomycin BGC contains several genes that are predicted to encode regulatory proteins. These proteins can act as activators or repressors of gene expression, responding to various internal and external signals.
One important regulator that has been shown to influence chromomycin production is Lsr2. While not located within the chromomycin BGC itself, Lsr2 is a global regulator in Streptomyces that affects the expression of many secondary metabolite gene clusters.
Studies have shown that deletion of the lsr2 gene leads to an overproduction of chromomycin-type compounds, including chromomycin A3, Ap, and A2. researchgate.net This indicates that Lsr2 normally acts as a repressor of chromomycin biosynthesis. The exact mechanism by which Lsr2 exerts its regulatory effect on the chromomycin cluster is still under investigation, but it is likely to involve direct binding to the promoter regions of key biosynthetic or regulatory genes within the cluster. The manipulation of such regulatory elements has been identified as a promising strategy for increasing the production of daptomycin and chromomycin. researchgate.net
Strategies for Genetic Manipulation to Modulate Biosynthesis
The production of chromomycins can be significantly enhanced through targeted genetic manipulation of the biosynthetic pathway and its regulatory circuits. These strategies aim to overcome the tight regulation of secondary metabolite production and channel more metabolic flux towards the desired compound.
One of the most effective strategies involves the manipulation of pathway-specific regulatory genes. The overexpression of positive regulators (activators) or the disruption of negative regulators (repressors) can effectively "turn on" or significantly boost the expression of the entire biosynthetic gene cluster. This approach has been successfully demonstrated in Streptomyces reseiscleroticus, where a silent chromomycin gene cluster was activated. Overexpression of the SARP-type activator gene or inactivation of the PadR-like repressor gene led to the production of chromomycins. A synergistic effect was observed when both strategies were combined, resulting in even higher yields.
Another approach is the modification of global regulators that affect secondary metabolism on a broader scale. For example, the deletion of the lsr2 gene in a Streptomyces strain has been shown to positively affect the biosynthesis of chromomycin-type compounds, including Chromomycin Ap. researchgate.net Lsr2 is a global regulator that can influence the expression of multiple biosynthetic gene clusters.
The following table summarizes the quantitative impact of various genetic manipulation strategies on chromomycin production based on available research data for closely related chromomycins.
| Genetic Manipulation Strategy | Target Gene/Regulator | Producing Organism | Effect on Production | Fold Increase |
| Overexpression of Activator | SARP-family activator | Streptomyces reseiscleroticus | Increased Chromomycin A3/A2 production | ~7-fold |
| Disruption of Repressor | PadR-like repressor | Streptomyces reseiscleroticus | Increased Chromomycin A3/A2 production | ~35-fold |
| Combined Activator Overexpression and Repressor Disruption | SARP-family activator & PadR-like repressor | Streptomyces reseiscleroticus | Synergistic increase in Chromomycin A3/A2 production | ~50-fold |
| Deletion of Global Regulator | lsr2 | Streptomyces sp. | Increased production of chromomycin-type compounds (including Ap) | Not Quantified |
Environmental and Culturing Conditions Influencing Chromomycin Production
The production of chromomycins is highly sensitive to environmental and culturing conditions. Optimization of these parameters is crucial for maximizing the yield of these valuable secondary metabolites in industrial fermentation processes. Key factors that influence production include the composition of the culture medium, pH, temperature, and aeration.
The choice of carbon and nitrogen sources in the fermentation medium plays a pivotal role in both cell growth and secondary metabolite biosynthesis. For the production of chrysomycin A, a related polyketide antibiotic, glucose and corn starch were found to be effective carbon sources, while soybean meal served as a suitable nitrogen source. nih.gov The optimal concentrations of these components are critical and often need to be determined empirically for each producing strain.
The initial pH of the culture medium is another critical parameter. For chrysomycin A production, an initial pH of 6.5 was found to be optimal, with deviations from this value leading to a decrease in yield. nih.gov This is likely due to the pH-dependent activity of key biosynthetic enzymes. Similarly, temperature significantly affects microbial growth and enzyme kinetics. While specific optimal temperatures for this compound production are not extensively documented, related processes often have narrow optimal temperature ranges.
Aeration, which determines the dissolved oxygen concentration in the culture, is also a key factor. Adequate oxygen supply is necessary for the aerobic metabolism of Streptomyces and for specific enzymatic reactions in the biosynthetic pathway. However, excessive aeration can lead to oxidative stress, potentially inhibiting production.
The following table provides a summary of optimized fermentation parameters for the production of chrysomycin A, which can serve as a starting point for the optimization of this compound production.
| Fermentation Parameter | Optimal Condition for Chrysomycin A Production |
| Carbon Source | Glucose (39.283 g/L), Corn Starch (20.662 g/L) |
| Nitrogen Source | Soybean Meal (15.480 g/L) |
| Initial pH | 6.5 |
| Inoculum Volume | 5% |
| Fermentation Time | 12 days |
Molecular Mechanisms of Chromomycin Ap Action
Inhibition of Nucleic Acid Synthesis
The potent biological activity of Chromomycin (B10761888) A3 is a direct consequence of its tight and specific binding to DNA, which serves as a template for both replication and transcription. researchgate.netcellsignal.comnih.gov By occupying the minor groove of GC-rich DNA regions, the Chromomycin A3 dimer physically obstructs the molecular machinery responsible for synthesizing DNA and RNA. nih.govmedchemexpress.comspandidos-publications.com
DNA Replication Inhibition
Chromomycin A3 is a known inhibitor of DNA replication. researchgate.netcellsignal.comnih.govnih.gov By binding to the DNA template, the drug creates a steric block that impedes the progression of DNA polymerase. tandfonline.com This inhibition is a key component of its antitumor effect. researchgate.net Studies have shown that this interaction can lead to an arrest of the cell cycle in the S phase, which is the phase dedicated to DNA synthesis. nih.govspandidos-publications.commedchemexpress.com The distortion of the DNA structure, including widening of the minor groove, further contributes to the disruption of the replication process. iiarjournals.org
RNA Transcription Inhibition
Chromomycin A3 is a particularly potent inhibitor of RNA transcription. researchgate.netcellsignal.comnih.govmedchemexpress.comspandidos-publications.com This inhibition is considered a primary mechanism of its cytotoxic action. researchgate.net The binding of the Chromomycin A3 dimer to GC-rich sequences, which are often found in promoter regions of genes, physically prevents the binding of transcription factors and RNA polymerase to the DNA template. medchemexpress.comscbt.comresearchgate.net The requirement for a double-helical DNA structure and the presence of guanine (B1146940) for inhibition are hallmarks of its mechanism, similar to that of actinomycin (B1170597) D. psu.eduoup.com The inhibition is more pronounced on DNA templates with a high GC content. psu.edu
Direct Inhibition of RNA Polymerase Activity
Chromomycin A3 directly inhibits the enzymatic activity of RNA polymerase. psu.eduoup.comnih.gov In cell-free systems, the antibiotic has been shown to be a powerful inhibitor of the RNA polymerase reaction. psu.eduoup.com The mechanism involves the drug binding to the DNA template rather than to the enzyme itself. psu.edu This DNA-drug complex then prevents RNA polymerase from initiating or elongating the RNA chain. scbt.compsu.edu The presence of the sugar moieties on the Chromomycin A3 molecule is essential for this inhibitory effect. psu.eduoup.com By blocking the action of RNA polymerase, Chromomycin A3 effectively shuts down the transcription of genes, leading to its profound biological effects. tandfonline.com
Modulation of DNA-Associated Enzymes
Chromomycin A p significantly impacts the activity of enzymes that are fundamentally involved in maintaining DNA topology and integrity. Its inhibitory actions on DNA gyrase and topoisomerase II are critical components of its mechanism of action.
Chromomycin A p has been identified as an inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and relieving topological stress. nih.govbiorxiv.org The inhibitory effect of Chromomycin A p on DNA gyrase is attributed to its ability to bind to DNA, thereby preventing the enzyme from carrying out its function. nih.gov
Research has shown that Chromomycin A3, a closely related analog, effectively inhibits the binding of DNA gyrase from Streptomyces noursei to a 162-base pair fragment of pBR322 DNA containing a strong gyrase cleavage site. nih.gov This inhibition is linked to the compound's preference for GC-rich sequences, which are often located at or near the sites of gyrase activity. nih.gov The binding of Chromomycin to the minor groove of the DNA helix appears to competitively block the interaction of DNA gyrase with its substrate. nih.gov
Chromomycin A p also demonstrates inhibitory effects on eukaryotic topoisomerase II, an enzyme critical for resolving DNA tangles and ensuring proper chromosome segregation during cell division. nih.govnih.gov The mechanism of inhibition involves the binding of Chromomycin to the DNA, which in turn interferes with the catalytic cycle of topoisomerase II. nih.gov
Studies using calf thymus topoisomerase II and model oligonucleotides have revealed that Chromomycin A3 can inhibit the cleavage reaction of the enzyme. nih.gov The inhibitory activity is dependent on the presence and arrangement of GC-rich binding sites for the drug on the DNA substrate. nih.gov The interaction of Chromomycin with the minor groove of the DNA can prevent the enzyme from effectively cleaving and religating the DNA strands, thus disrupting its essential function. nih.gov
Interference with Transcription Factor Function
A significant aspect of Chromomycin A p's molecular action is its ability to interfere with the function of specific transcription factors, thereby altering gene expression profiles. This is particularly evident in its interactions with the Sp1 and TBX2 transcription factors.
Chromomycin A p is a potent inhibitor of the Specificity Protein 1 (Sp1) transcription factor. nih.govmedchemexpress.com Sp1 plays a crucial role in the transcription of a wide array of genes, many of which are involved in cell growth, proliferation, and survival. mdpi.comcsic.es It recognizes and binds to GC-rich sequences within the promoter regions of its target genes. nih.govmdpi.com
Chromomycin A p, by binding to these same GC-rich regions in the minor groove of DNA, effectively blocks the binding of Sp1 to its consensus sites on gene promoters. nih.govmedchemexpress.com This competitive inhibition prevents the initiation of transcription for Sp1-dependent genes. nih.gov The ability of Chromomycin A3, an analog, to displace Sp1 from its binding sites has been well-documented and is considered a key mechanism for its anti-proliferative effects. nih.govmdpi.com
A direct consequence of blocking Sp1 function is the downregulation of genes regulated by this transcription factor, including a number of key anti-apoptotic proteins. nih.govmedchemexpress.com Overexpression of these proteins is a common feature in cancer cells, contributing to their resistance to apoptosis (programmed cell death). nih.govresearchgate.net
Research has demonstrated that treatment with Chromomycin A3 leads to a significant reduction in the expression levels of several Sp1-regulated anti-apoptotic proteins. nih.govmedchemexpress.com These include:
FADD-like IL-1β-converting enzyme-inhibitory protein (FLIP) nih.govmedchemexpress.com
Myeloid cell leukemia-1 (Mcl-1) nih.govmedchemexpress.com
X-linked inhibitor of apoptosis protein (XIAP) nih.govmedchemexpress.com
Cellular inhibitor of apoptosis protein (cIAP) nih.govresearchgate.net
Survivin nih.govresearchgate.net
By diminishing the cellular levels of these protective proteins, Chromomycin A p sensitizes cancer cells to apoptotic stimuli. nih.govresearchgate.net
| Sp1-Related Anti-Apoptotic Protein | Function | Effect of Chromomycin A p |
| FLIP | Inhibits caspase-8 activation | Downregulation nih.govmedchemexpress.com |
| Mcl-1 | Sequesters pro-apoptotic Bcl-2 family proteins | Downregulation nih.govmedchemexpress.com |
| XIAP | Directly inhibits caspases-3, -7, and -9 | Downregulation nih.govmedchemexpress.com |
| cIAP | Ubiquitin ligase that targets pro-apoptotic proteins for degradation | Downregulation nih.govresearchgate.net |
| Survivin | Inhibits caspases and regulates cell division | Downregulation nih.govresearchgate.net |
This table summarizes the key Sp1-regulated anti-apoptotic proteins affected by Chromomycin A p and the resulting functional consequence.
In addition to its well-established DNA-binding properties, recent studies have revealed a more direct interaction between chromomycins and the TBX2 transcription factor. nih.govresearchgate.netnih.gov TBX2 is an oncogenic transcription factor that is overexpressed in various cancers and plays a critical role in promoting cell proliferation and bypassing senescence. nih.govnih.govscielo.br
Using techniques such as reverse affinity chromatography and microscale thermophoresis, researchers have demonstrated that Chromomycin A5, a stereoisomer of Chromomycin A p, can directly bind to the DNA-binding domain of TBX2. nih.govresearchgate.netnih.gov This interaction occurs with a dissociation constant (K D ) in the micromolar range. nih.govnih.gov
Impact on Cellular Signaling Pathways
Chromomycin A_p_, an aureolic acid antibiotic, exerts its biological effects by interacting with cellular DNA, which in turn leads to significant alterations in various signaling pathways critical for cell function, proliferation, and survival. As a DNA-binding agent, it preferentially associates with GC-rich sequences in the minor groove of the DNA helix. medchemexpress.comnih.govcellsignal.com This binding interferes with the processes of DNA replication and transcription, effectively blocking the access of essential transcription factors to their target gene promoters. medchemexpress.comcellsignal.com Consequently, Chromomycin A_p_ and its analogues, such as Chromomycin A2 and A3, have been shown to modulate critical cellular processes including cell cycle progression, the Wnt signaling pathway, and the expression of genes specific to specialized cells like pancreatic beta cells. nih.govnih.govnih.gov
Induction of Cell Cycle Arrest (e.g., S phase)
A primary mechanism through which Chromomycin compounds influence cell proliferation is by inducing cell cycle arrest. Research has demonstrated that at low concentrations, Chromomycin A3, an analogue of Chromomycin A_p_, can halt cell cycle progression specifically during the S phase. nih.govnih.govresearchgate.net The S phase is the period of the cell cycle where DNA is replicated; by binding to DNA, Chromomycin A3 inhibits this replication process. medchemexpress.comnih.gov
In studies involving human cholangiocarcinoma (CCA) cell lines (KKU-213 and KKU-055), treatment with nanomolar concentrations of Chromomycin A3 led to a significant accumulation of cells in the S phase. nih.gov Flow cytometry analysis revealed a dose-dependent increase in the percentage of cells in this phase after 24 hours of treatment, indicating a block in DNA synthesis. nih.gov This S phase arrest is a key component of the compound's anti-proliferative effects. nih.govnih.gov At higher concentrations, the compound's activity shifts towards promoting caspase-dependent apoptosis. medchemexpress.comnih.gov
Table 1: Effect of Chromomycin A3 on Cell Cycle Distribution in Cholangiocarcinoma Cells
| Cell Line | Chromomycin A3 Conc. (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| KKU-213 | 0 | 65.1 | 25.3 | 9.6 |
| 2.5 | 58.2 | 34.5 | 7.3 | |
| 5 | 52.7 | 41.8 | 5.5 | |
| 10 | 45.3 | 50.1 | 4.6 | |
| KKU-055 | 0 | 70.2 | 20.5 | 9.3 |
| 2.5 | 64.8 | 28.9 | 6.3 | |
| 5 | 59.1 | 35.7 | 5.2 | |
| 10 | 50.6 | 45.2 | 4.2 | |
| Data derived from studies on cholangiocarcinoma cells treated for 24 hours. The table illustrates a dose-dependent increase in the S phase population, indicating cell cycle arrest. nih.gov |
Disruption of Wnt Signaling Pathway
Chromomycin A_p_ (specifically Chromomycin A2) has been identified as a potent modulator of the Wnt signaling pathway. nih.govdntb.gov.uaresearchgate.net This pathway is fundamental in embryonic development and adult tissue homeostasis, and its dysregulation is linked to various diseases, including cancer. researchgate.netdovepress.com The canonical Wnt pathway's central component is β-catenin, a protein whose stability is tightly controlled by a "destruction complex" that includes Glycogen Synthase Kinase 3β (GSK3β). nih.govdovepress.com
In pancreatic MIN6 β-cells, Chromomycin A2 was found to disrupt Wnt/β-catenin signaling. nih.govnih.gov The mechanism involves the inhibition of GSK3β phosphorylation at the serine 9 residue. nih.gov When GSK3β is not phosphorylated at this site, it remains active and promotes the phosphorylation and subsequent proteasomal degradation of β-catenin. nih.govresearchgate.net Studies showed that chronic treatment with Chromomycin A2 resulted in decreased levels of phosphorylated GSK3β and an increase in β-catenin degradation. nih.gov This disruption suppresses the activation of a β-catenin activity reporter, confirming the compound's inhibitory effect on this critical signaling cascade. nih.govnih.gov
Table 2: Impact of Chromomycin A2 on Key Wnt Signaling Pathway Proteins in MIN6 Beta Cells
| Protein | Function in Wnt Pathway | Effect of Chromomycin A2 Treatment | Consequence |
| GSK3β (pSer9) | Inactive form of the kinase; phosphorylation at Ser9 prevents it from targeting β-catenin for degradation. | Decreased Phosphorylation | GSK3β becomes more active. |
| β-catenin | Key signal transducer; accumulates and translocates to the nucleus to activate target genes when the pathway is on. | Increased Degradation | Reduced levels of β-catenin, preventing activation of Wnt target genes. |
| This table summarizes findings from studies on pancreatic beta cells, demonstrating how Chromomycin A2 interferes with the Wnt/β-catenin signaling cascade. nih.gov |
General Interference with Beta Cell Gene Expression
Beyond its targeted effect on the Wnt pathway, Chromomycin A_p_ (as Chromomycin A2) exerts a broader interference with gene expression in pancreatic beta cells. nih.govnih.gov This activity is a direct consequence of its DNA-binding nature, which can abrogate the binding of various transcription factors essential for maintaining normal beta cell function. nih.gov This general interference contributes significantly to its observed physiological effects, such as the potent inhibition of glucose-stimulated insulin (B600854) secretion. nih.govnih.govbiorxiv.org
Structure Activity Relationship Sar Studies of Chromomycins
Contribution of Sugar Moieties to DNA Binding Affinity and Selectivity
The two oligosaccharide chains of Chromomycin (B10761888) A3 are not mere appendages but are fundamental to its interaction with DNA. asm.orgscirp.org Research has consistently shown that the sugar moieties are essential for the formation and stabilization of the drug-DNA complex. psu.edunih.govresearchgate.net Chromomycin A3 binds to the minor groove of DNA as a dimer, a process that is mediated by a divalent metal ion like Mg²⁺. researchgate.netoup.comiiarjournals.org The sugar residues play a critical role in organizing and stabilizing this 2:1 drug-metal complex, which is the form required for DNA binding. researchgate.netnih.gov
The two saccharide chains—a disaccharide (sugars A and B) and a trisaccharide (sugars C, D, and E)—wrap across the minor groove of the DNA helix upon binding. oup.comrsc.org This interaction is not uniform across both chains. Studies have revealed that the C-D-E trisaccharide is particularly crucial for stabilizing the dimer complex that binds to DNA. rsc.orgoup.com In contrast, the removal of sugar B from the A-B disaccharide was found to have no significant impact on the formation of the complex. rsc.org The sugars contribute to the binding affinity through a network of van der Waals contacts and hydrogen bonds. researchgate.net For instance, the O(1) oxygen of the E-sugar can form a hydrogen bond with the 2-amino group of a guanine (B1146940) base, contributing to the drug's GC-sequence specificity. researchgate.netmdpi.com The hydrophobic nature of the sugars is also believed to play a role in the interaction. rsc.org The necessity of the sugars is highlighted by the observation that the aglycone alone binds to DNA with low affinity and lacks sequence specificity. rsc.org
Table 1: Role of Individual Sugar Chains in DNA Complex Formation
| Saccharide Chain | Constituent Sugars | Role in DNA Binding | Finding Source |
| Disaccharide | Sugar A (4-O-acetyl-d-oliose), Sugar B (4-O-methyl-d-oliose) | Sugar A acetylation is important for activity. asm.orgscirp.org Removal of Sugar B has no significant effect on complex formation. rsc.org | asm.orgscirp.orgrsc.org |
| Trisaccharide | Sugar C (d-olivose), Sugar D (d-olivose), Sugar E (4-O-acetyl-l-chromose B) | Essential for stabilizing the drug-Mg²⁺ dimer complex required for effective DNA binding. rsc.orgoup.com Sugar E is particularly important for DNA-binding properties. asm.org | asm.orgrsc.orgoup.com |
Influence of Aglycone Core Modifications on Biological Effects
The aglycone, the non-sugar chromophore portion of the molecule, forms the central scaffold of Chromomycin A3. scirp.orghbni.ac.in This tricyclic core is where the crucial interactions with the divalent metal ion occur, with the ion coordinating to the O1 and O9 atoms of the chromophore. mdpi.com This coordination is the linchpin for the dimerization necessary for high-affinity DNA binding. Modifications to this core can have profound effects on the drug's biological activity.
While many SAR studies have focused on the side chains, research involving modifications to the aglycone itself demonstrates its foundational role. For example, using combinatorial biosynthesis, hybrid compounds have been created by introducing genes from other polyketide pathways into chromomycin-producing strains. thieme-connect.com Expressing the oxygenase tcmH from the tetracenomycin gene cluster in a Streptomyces argillaceus mutant resulted in a new hybrid compound with structural changes in the aglycone. thieme-connect.com This alteration prevented subsequent glycosylation, highlighting the specificity of the glycosyltransferase enzymes for the native aglycone structure. thieme-connect.com Despite the lack of sugars, this novel aglycone still exhibited anticancer activity, suggesting that the core itself possesses intrinsic cytotoxic potential, although its mechanism and potency are modulated by the attached sugars. thieme-connect.com The structural integrity of the chromophore is also essential for direct hydrogen bonding between its hydroxyl groups and guanine bases in the DNA minor groove. psu.eduresearchgate.net
Impact of Aliphatic Side Chain Variations on Activity Modulation
Attached to the C-3 position of the chromomycin aglycone is a polyoxygenated pentyl side chain. psu.edunih.gov This chain is not a passive component; it actively participates in the drug-DNA interaction by interacting directly with the phosphate (B84403) backbone of the DNA. nih.govrsc.org This interaction is thought to provide enhanced rigidity to the chromomycin-DNA complex. nih.gov Consequently, modifications to this side chain have been explored as a strategy for modulating the biological activity of the aureolic acid class of antibiotics. nih.govresearchgate.net
Table 2: Effect of C-3 Side Chain Modifications on DNA Binding
| Compound | C-3 Side Chain Modification | Impact on DNA Binding Affinity | Finding Source |
| Mithramycin SK (MSK) / Chromomycin SK (CSK) | Butyl group instead of pentyl chain; altered keto/hydroxyl positions | Comparable DNA binding specificity to parent compound. thieme-connect.com | psu.eduthieme-connect.com |
| Mithramycin SDK (MSDK) / Chromomycin SDK (CSDK) | Butyl group instead of pentyl chain; altered keto/hydroxyl positions | Higher DNA binding affinity compared to parent compounds. | acs.org |
| Chromomycin SA (CSA) | Ethyl chain ending with a carboxylic acid | Negative charge may impede interaction with DNA phosphate backbone. | psu.edunih.gov |
Role of Oligosaccharide Acylation in DNA Sequence Specificity
The decoration of the sugar moieties with acetyl groups is a critical tailoring step in chromomycin biosynthesis that significantly enhances its biological potency. asm.orgscirp.orgnih.gov Chromomycin A3 features two acetyl groups: one on the 4-hydroxy group of sugar A (4-O-acetyl-d-oliose) and another on the 4-hydroxy group of sugar E (4-O-acetyl-l-chromose B). asm.orgnih.gov The removal of these acetyl groups results in a chromomycin derivative with markedly decreased antitumor activity. asm.orgscirp.orgnih.gov
The acetyl groups contribute directly to the specificity of DNA binding. asm.orgnih.gov They act as additional hydrogen bond acceptors, interacting with the 2-amino groups of guanine bases in the minor groove, thereby adding more specificity to the DNA recognition process. asm.org Acylation also increases the rigidity of the oligosaccharide chains, which is thought to induce higher DNA-sequence specificity compared to less decorated analogues like mithramycin. nih.govresearchgate.net The enzyme responsible for both acetylation events, CmmA, has been shown to be somewhat flexible, capable of using alternative substrates like propionyl-CoA and isobutyryl-CoA. microbiologyresearch.org This flexibility opens avenues for generating novel chromomycin derivatives with different acylations to further probe structure-activity relationships and potentially create analogues with new properties. microbiologyresearch.org The importance of these modifications is underscored by the fact that the acetylation process is the final step in biosynthesis, converting a molecule with low biological activity into the highly potent Chromomycin A3. nih.gov
Methodological Approaches for SAR Analysis
The elucidation of structure-activity relationships for complex molecules like Chromomycin A3 relies on a combination of experimental and computational techniques.
R-group analysis is a classical medicinal chemistry approach that systematically modifies substituents (R-groups) at various positions on a molecular scaffold and measures the resulting change in biological activity. This is conceptually applied in the studies described above, where modifications to the sugar moieties, aglycone, and side chains are correlated with changes in DNA binding and cytotoxicity. nih.govacs.org
Computational methods have become indispensable tools in modern drug discovery and SAR analysis. nih.govemanresearch.org These approaches allow for the prediction of molecular properties and interactions, guiding the synthesis of more promising candidates. crimsonpublishers.comnih.gov Key computational methodologies include:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structures of compounds with their biological activities. crimsonpublishers.comnih.gov By identifying key structural descriptors that influence activity, QSAR can predict the potency of novel, unsynthesized compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as chromomycin binding to the DNA minor groove. nih.gov It helps to visualize the interactions, like hydrogen bonds and van der Waals contacts, and to estimate the strength of the binding affinity.
Virtual Screening (VS): VS uses computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a biological target. nih.gov This can be structure-based (using the 3D structure of the target) or ligand-based (using the structures of known active molecules). nih.govemanresearch.org
SAR Matrix (SARM): This is a more recent computational approach that organizes compounds based on their common scaffold and R-group variations into a matrix. uni-bonn.de This data structure helps to systematically analyze SARs and can be used to predict the activity of virtual compounds created by combining different R-groups, thus exploring the "chemical space" around a lead compound. uni-bonn.de
These computational tools, in synergy with experimental data from biophysical techniques (e.g., NMR, X-ray crystallography) and biological assays, provide a comprehensive framework for understanding and manipulating the structure-activity relationships of chromomycins. oup.comnih.gov
Interactions of Chromomycin Ap with Other Biological Macromolecules
Association with Chromatin and DNA-Protein Complexes
In the cellular context, DNA is intricately packaged with proteins, primarily histones, to form chromatin. The interaction of Chromomycin (B10761888) Ap with this complex environment is more nuanced than its binding to naked DNA.
Chromomycin A3, a closely related compound, has been shown to interact with chromatin, which is a complex of DNA and proteins. nih.gov The binding of the antibiotic, in the form of an antibiotic:Mg(2+) complex, occurs at both the nucleosomal and linker DNA regions within the native chromatin structure. nih.gov However, the presence of histone proteins diminishes the binding potential and accessibility of the antibiotic complex to the minor groove of GC-rich sequences in the chromosomal DNA. nih.gov This suggests a level of competition or steric hindrance imposed by the histones.
Furthermore, the binding of the Chromomycin A3:Mg(2+) complex has a stabilizing effect on the DNA duplex and the contacts between histones and DNA within the chromatin fiber. nih.gov It has also been observed to cause aggregation of chromatin fibers. nih.gov The sugar moieties attached to the chromomycin core are thought to play a significant role in this binding process within the complex chromatin structure. nih.gov
The interaction of Chromomycin Ap with DNA-protein complexes extends to its ability to interfere with the binding of transcription factors. For instance, chromomycin can inhibit the binding of the Sp1 transcription factor to its target sequences, a mechanism observed in the long terminal repeat regions of the HIV-1 provirus. researchgate.net This interference with transcription factor binding is a key aspect of its biological activity, as it can prevent the initiation of gene transcription. researchgate.net
The ability of Chromomycin A3 to compete with protamines for binding to the minor groove of DNA is another critical interaction, particularly relevant in the context of sperm chromatin. mdpi.com Protamines are essential for the high degree of chromatin condensation in sperm. A deficiency in protamines, which can be indicated by increased Chromomycin A3 staining, is associated with abnormal chromatin packaging and an increased susceptibility to DNA damage. mdpi.comd-nb.info
Binding to Cytoskeletal Proteins (e.g., Spectrin) and Resulting Conformational Changes
Beyond its interactions within the nucleus, this compound also associates with components of the cellular cytoskeleton, specifically the protein spectrin (B1175318). Spectrin is a crucial protein in the cytoskeletal network of erythrocytes and other cells, responsible for maintaining cell shape and membrane integrity. nih.gov
Studies have demonstrated that both Chromomycin A3 and the related compound mithramycin can bind to erythroid spectrin. nih.gov This binding occurs both in the absence and presence of magnesium ions and, notably, exhibits a higher affinity than that reported for the binding of these antibiotics to DNA. nih.gov The affinity constants for the association of chromomycin and mithramycin with spectrin are comparable to those observed for spectrin's interaction with other key cytoskeletal proteins like F-actin and ankyrin. researchgate.netnih.gov
The interaction between chromomycin and spectrin is not merely an association but leads to significant conformational changes in the protein. nih.gov Spectroscopic analyses, including absorbance, fluorescence, and circular dichroism, have revealed that the binding of the antibiotic induces a change in the tertiary structure of the spectrin protein. nih.govtandfonline.com The nature of this binding and the resulting conformational alterations are also influenced by the presence of Mg2+, indicating different binding modes depending on the ionic environment. nih.gov
Cellular Uptake and Intracellular Distribution Mechanisms
Factors Influencing Cellular Uptake Efficiency
The efficiency with which Chromomycin (B10761888) A3 is taken up by cells is not uniform and appears to be influenced by several factors, leading to differential activity across various cell types.
One of the most significant factors appears to be the unique structural components of the Chromomycin A3 molecule itself. It is suggested that differences in cellular uptake and retention between Chromomycin A3 and the related antibiotic Mithramycin are due to their structural distinctions. scirp.orghbni.ac.in Specifically, the two oligosaccharide (sugar) chains attached to the chromophore are thought to be major contributors to its biological activity and may play a role in cellular transport. scirp.orgmit.edu These sugar moieties, along with their acetyl groups, may influence interactions with specific receptors on the cell surface, thereby modulating uptake efficiency. scirp.orghbni.ac.in Indeed, the elimination of these acetyl groups results in a derivative with significantly reduced antitumor activity. scirp.org
Furthermore, species-specific and cell-type-specific differences in toxicity have been observed, which are thought to be related to the level of cellular entry of the compound. rupress.orgcore.ac.uk For instance, studies have shown that different sensitivities of human versus hamster cells to Chromomycin A3 are likely due to variations in its cellular uptake or binding. core.ac.uk This suggests that the composition and properties of the cell membrane, including the presence or absence of specific transporters or receptors, are critical factors.
Below is a table summarizing key research findings related to factors influencing the uptake of aureolic acid antibiotics.
| Factor | Observation | Implication for Cellular Uptake | Source(s) |
| Oligosaccharide Chains | Structural differences in sugar moieties between Chromomycin A3 and Mithramycin are noted. | May alter specific interactions with cell surface receptors, thus affecting uptake and retention. | scirp.orghbni.ac.in |
| Acetyl Groups | Removal of acetyl groups from the sugar chains leads to a significant decrease in antitumor activity. | These groups are crucial for biological function, which is predicated on cellular entry. | scirp.org |
| Cell Type/Species | Different cell lines (e.g., human vs. hamster) exhibit varying levels of sensitivity to Chromomycin A3. | Differences are attributed to variations in cellular uptake/binding of the drug. | core.ac.uk |
| Self-Aggregation | Chromomycin A3 can self-aggregate in solution. | This property may play a role in its cellular transportation. | scirp.orghbni.ac.in |
Intracellular Trafficking and Localization
Once inside the cell, Chromomycin A3 must navigate the cytoplasm to reach its target within the nucleus. The compound is well-known for its use as a fluorescent stain for DNA, particularly for assessing chromatin structure, which confirms its ultimate localization within the cell nucleus. scirp.orgd-nb.inforesearchgate.netmdpi.commdpi.comsigmaaldrich.combasicmedicalkey.comcellsignal.comnih.govnih.gov It selectively penetrates cells, such as retinal Müller cells, and displays a strong affinity for nucleic acids. mdpi.com
The specific pathway of trafficking from the point of entry at the plasma membrane to the nuclear envelope is not well-documented. After internalization, likely via endocytic vesicles or direct translocation, Chromomycin A3 would need to be released into the cytoplasm to travel towards the nucleus. The process by which it might escape from endosomes, if endocytosis is the route of entry, remains to be characterized. Its journey culminates in binding to the minor groove of GC-rich regions of DNA, a process that requires the presence of a divalent cation like Mg²⁺. basicmedicalkey.com This interaction with nuclear DNA is the basis for its ability to inhibit replication and transcription, leading to its observed biological effects. nih.gov
Advanced Research Methodologies for Chromomycin Ap Studies
In vitro Experimental Systems for Mechanistic Elucidation
In vitro systems provide a foundational platform for the detailed study of Chromomycin (B10761888) A3. They allow researchers to investigate its biological activities at the cellular and molecular levels, independent of the complex systemic variables present in whole organisms. These controlled settings are indispensable for a precise understanding of the compound's mechanism of action.
Cell-Based Assays for Studying Cellular Responses
Cell-based assays are a cornerstone of in vitro research, enabling the observation and quantification of how cells respond to external agents. By treating cultured cells with Chromomycin A3, scientists can systematically analyze its impact on a variety of cellular functions and pathways.
The cell cycle is a tightly regulated process that governs cell proliferation, and its disruption is a key mechanism for many anti-cancer agents. Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle. nih.govresearchgate.net
Research on cholangiocarcinoma (CCA) cell lines, such as KKU-213 and KKU-055, has demonstrated that Chromomycin A3 induces cell cycle arrest. nih.govresearchgate.netnih.gov When these cells are treated with increasing, yet low, nanomolar concentrations of Chromomycin A3, a significant accumulation of cells in the S phase is observed, with a corresponding reduction in the G1 phase population. nih.govresearchgate.net This S-phase arrest indicates that Chromomycin A3 interferes with DNA replication. nih.govspandidos-publications.com The analysis is performed by staining the DNA of the cells with a fluorescent dye, like propidium (B1200493) iodide, and then measuring the fluorescence intensity of individual cells using a flow cytometer. nih.govresearchgate.net
| Cell Line | Chromomycin A3 Conc. (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|---|
| KKU-213 | 0 | 52.1 ± 2.5 | 42.5 ± 1.7 | 5.4 ± 1.1 |
| 2.5 | 48.3 ± 1.9 | 45.8 ± 0.9 | 5.9 ± 1.3 | |
| 5 | 41.6 ± 4.8 | 50.4 ± 5.9 | 8.0 ± 1.2 | |
| 10 | 31.5 ± 2.1 | 62.8 ± 2.4 | 5.7 ± 0.5 | |
| KKU-055 | 0 | 45.2 ± 3.1 | 50.0 ± 2.6 | 4.8 ± 0.6 |
| 2.5 | 41.7 ± 2.3 | 53.2 ± 1.9 | 5.1 ± 0.5 | |
| 5 | 30.1 ± 7.5 | 64.9 ± 8.1 | 5.0 ± 0.7 | |
| 10 | 21.8 ± 3.0 | 74.6 ± 3.3 | 3.6 ± 0.4 |
Data derived from studies on cholangiocarcinoma cells, showing a dose-dependent increase in the S-phase cell population following Chromomycin A3 treatment. nih.gov
To understand the molecular pathways affected by Chromomycin A3, researchers analyze its impact on gene and protein expression. Techniques like reverse transcription-polymerase chain reaction (RT-PCR) and Western blotting are standard methods for this purpose. nih.govresearchgate.net
Studies have shown that Chromomycin A3 can modulate the expression of proteins involved in apoptosis (programmed cell death). spandidos-publications.com Specifically, its ability to bind GC-rich sequences in gene promoters allows it to interfere with the binding of transcription factors like Specificity Protein 1 (Sp1). spandidos-publications.comnih.gov This interference leads to the downregulation of several Sp1-regulated anti-apoptotic proteins. nih.govspandidos-publications.com
Using Western blot analysis, researchers have observed a dose- and time-dependent decrease in the levels of proteins such as FLIP, Mcl-1, and XIAP in cancer cells treated with Chromomycin A3. nih.govmedchemexpress.com RT-PCR has been used to confirm that these changes in protein levels correspond to a decrease in the respective messenger RNA (mRNA) levels, indicating that Chromomycin A3 inhibits the transcription of these genes. nih.govresearchgate.net For example, in KKU-213 cells, treatment with 40 nM Chromomycin A3 led to a time-dependent reduction in the expression of several anti-apoptotic proteins. researchgate.net Furthermore, in myotonic dystrophy cell lines, Chromomycin A3 has been shown to affect the distribution of the MBNL1 protein between the nucleus and cytoplasm and to reduce the levels of CELF1 protein, as demonstrated by Western blotting of cellular fractions. nih.govnih.gov
| Protein | Function | Observed Effect of Chromomycin A3 Treatment | Investigative Technique |
|---|---|---|---|
| FLIPs | Inhibits extrinsic apoptosis pathway | Reduced expression | Western Blot |
| cIAP2 | Inhibitor of apoptosis protein | Reduced expression | Western Blot |
| Mcl-1 | Anti-apoptotic Bcl-2 family member | Reduced expression | Western Blot, RT-PCR |
| Survivin | Inhibitor of apoptosis protein | Reduced expression | Western Blot |
| XIAP | X-linked inhibitor of apoptosis protein | Reduced expression | Western Blot, RT-PCR |
Summary of research findings on the downregulation of key anti-apoptotic proteins by Chromomycin A3. nih.govresearchgate.net
Chromomycin A3's primary mechanism involves binding to DNA, which directly interferes with the function of enzymes that use DNA as a template or substrate. spandidos-publications.com Assays that measure the activity of these enzymes are therefore critical for mechanistic studies.
The inhibition of DNA-dependent RNA polymerase is a key effect of Chromomycin A3. psu.edunih.gov In vitro transcription assays, using purified RNA polymerase and a DNA template, have shown that Chromomycin A3 effectively inhibits RNA synthesis. psu.edunih.gov The degree of inhibition is dependent on the presence of guanine (B1146940) in the DNA template, consistent with the compound's GC-rich binding preference. psu.edu The mechanism is similar to that of actinomycin (B1170597) D. psu.edu Furthermore, studies have demonstrated that dimeric Chromomycin A3 complexes can inhibit T7 RNA polymerase activity in a dose-dependent manner. nih.gov
Besides RNA polymerase, Chromomycin A3 also affects the activity of topoisomerases. sigmaaldrich.com Its binding to the DNA minor groove leads to a significant competitive inhibition of DNA gyrase and also impacts topoisomerase II activity. sigmaaldrich.com The functional consequences of this inhibition can be studied using plasmid relaxation assays, where the ability of the enzyme to relax supercoiled plasmid DNA is measured in the presence and absence of the compound.
DNA-Binding and Interaction Assays
Directly studying the interaction between Chromomycin A3 and DNA is fundamental to understanding its biological effects. A variety of biophysical and biochemical assays are employed to characterize this binding in detail.
It is well-established that Chromomycin A3 binds to the minor groove of DNA, showing a strong preference for GC-rich sequences. spandidos-publications.comnih.govresearchgate.net This binding is not as a single molecule but as a dimer, which is coordinated by a divalent metal ion, typically Mg²⁺. medchemexpress.comresearchgate.net This complex formation is crucial for stable DNA binding. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography have provided high-resolution structural views of the Chromomycin A3-DNA complex, revealing how the dimer fits into the minor groove and interacts with the guanine bases. researchgate.netplos.org Other methods like DNase I footprinting and hydroxyl radical footprinting have been used to identify the specific DNA sequences that are the preferred binding sites for the compound. researchgate.net
A specialized method to probe the DNA binding of Chromomycin A3 involves the use of restriction enzymes. nih.gov Restriction enzymes are proteins that cut DNA at specific recognition sequences. The binding of a small molecule like Chromomycin A3 to a DNA sequence can block or inhibit the ability of a restriction enzyme to cleave at or near that site.
A novel restriction enzyme assay has been developed to evaluate the simultaneous binding of Chromomycin A3 to multiple GC-rich sites on a DNA substrate. nih.gov In this assay, a DNA fragment containing several potential binding sites (e.g., multiple CGCG sites) is incubated with Chromomycin A3 before being subjected to digestion by a corresponding restriction enzyme (e.g., Fnu4HI or AccII). nih.gov The protection of all cleavage sites from enzymatic digestion indicates that Chromomycin A3 is capable of binding to all available sites simultaneously. nih.gov This method provides a clear and definitive result, as the DNA substrates are fully hydrolyzed by the enzymes in the absence of the compound. nih.gov This assay has suggested that Chromomycin A3 has a high tendency to bind to successive CGCG sites and CGG repeats. nih.gov
Studies with Model Oligonucleotide Sequences
To gain a more detailed understanding of the sequence specificity of Chromomycin A3, researchers have utilized model oligonucleotide sequences. These synthetic, short DNA duplexes allow for systematic investigation of the antibiotic's binding preferences.
Kinetic and equilibrium binding studies with various decamers have been conducted to determine the binding preferences of Chromomycin A3 at the tetranucleotide level. nih.gov These studies have shown a clear hierarchy in binding affinity, with the sequence -GGCC- being the most preferred, followed by -CGCG- and then -GCGC-. nih.govdtic.mil This supports earlier findings from NMR studies that implicated a preference for the 5'GC3' step and highlights the significant influence of adjacent base pairs. nih.govdtic.mil
The stability of the DNA-drug complex has also been investigated using thermal denaturation experiments. The binding of Chromomycin A3 was found to stabilize the DNA duplex, with the most significant stabilization observed for the -GGCC- and -CGCG- sequences. nih.govdtic.mil This is consistent with detergent-induced dissociation studies, which revealed that Chromomycin A3 dissociates very slowly from these two sequences. nih.govdtic.mil
Furthermore, the interaction of Chromomycin A3 with a self-complementary 18-mer duplex, d(CAAGTCTGGCCATCAGTC)·d(GACTGATGGCCAGACTTG), has been examined. syr.edunih.gov Quantitative footprinting analysis confirmed that the drug binds as a dimer to the 5'-TGGCCA-3' sequence within this 18-mer. syr.edunih.gov
The role of the saccharide moieties of Chromomycin A3 in its binding specificity has been investigated by comparing its interactions with those of mithramycin, another aureolic acid antibiotic, to the model oligonucleotide d(TAGCTAGCTA)₂. bvsalud.org This sequence contains two potential GpC binding sites. bvsalud.org The study revealed that while the mithramycin dimer binds to both sites, the Chromomycin A3 dimer binds to only a single site. bvsalud.org This difference in binding stoichiometry is attributed to the saccharide-dependent variations in ligand flexibility between the two antibiotics. bvsalud.org
Protein-Ligand Interaction Methodologies (e.g., Microscale Thermophoresis)
Microscale Thermophoresis (MST) is a powerful technique for quantifying the binding affinity between molecules in solution. frontiersin.orgmdpi.com This method measures the movement of molecules along a microscopic temperature gradient, which is altered upon binding to a ligand due to changes in size, charge, and hydration shell. frontiersin.orgmdpi.com
MST has been successfully employed to characterize the interaction between chromomycins and proteins. In one study, the binding affinity of Chromomycin A₅ and Chromomycin A₆ to the DNA-binding domain of the anticancer target TBX2 was measured. frontiersin.org The protein was fluorescently labeled, and its thermophoretic movement was monitored upon titration with the chromomycin compounds. frontiersin.org The resulting changes in thermophoresis were used to calculate the dissociation constants (KD) for these interactions. frontiersin.org
The results indicated that both Chromomycin A₅ and Chromomycin A₆ bind to the TBX2 DNA-binding domain with similar affinities, exhibiting KD values in the micromolar range. frontiersin.orgresearchgate.net This demonstrates the utility of MST in quantifying protein-ligand interactions for chromomycin-related compounds and provides valuable insights into their potential mechanisms of action beyond direct DNA binding. frontiersin.org The technique is particularly advantageous as it is performed in solution, requires small sample volumes, and is not limited by the molecular weight of the interacting partners. mdpi.comnanotempertech.com
Biophysical and Spectroscopic Characterization Techniques
A range of biophysical and spectroscopic techniques are indispensable for the detailed characterization of Chromomycin A3's structure and its interactions with biological macromolecules. These methods provide insights into the conformational changes, binding affinities, and structural details of the resulting complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Interactions (1D, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. It has been extensively used to study Chromomycin A3, both in its free form and when complexed with DNA.
NMR has been particularly powerful in characterizing the self-association of Chromomycin A3 molecules. scirp.org By analyzing Nuclear Overhauser Effect (NOE) spectra, which provide information about the proximity of protons, the mode of self-aggregation has been elucidated. scirp.org For the anionic form of Chromomycin A3, NOE data suggest a conformation where the disaccharide unit of one molecule is positioned over the aliphatic side chain of another. scirp.org In contrast, the neutral form appears to aggregate with the two molecules in a trans-orientation. scirp.org
Furthermore, NMR has provided detailed structural information on the complex formed between Chromomycin A3 and DNA. nih.govdtic.mil These studies have been instrumental in identifying the preference of aureolic acid drugs for the 5'GC3' step in the DNA sequence. nih.govdtic.mil The solution structures of the Mg²⁺-coordinated Chromomycin A3-DNA complex have been analyzed, revealing how the drug dimer interacts with the DNA. oup.com In studies involving paramagnetic ions like cobalt, NMR has been used to assign the ¹H and ³¹P spectra and determine the electronic and molecular properties of the DNA-drug complex. tandfonline.com
UV-Vis Absorption and Fluorescence Spectroscopy for Binding Studies
UV-Vis absorption and fluorescence spectroscopy are widely used techniques to monitor the binding of ligands to macromolecules. These methods are sensitive to changes in the electronic environment of the chromophore of Chromomycin A3 upon interaction with DNA or metal ions.
UV-Vis absorption spectroscopy has been used to study the binding of Chromomycin A3 to calf thymus DNA. researchgate.net The binding constants for this interaction have been determined using various analytical models, such as the Benesi-Hildebrand and Scatchard methods. researchgate.net Changes in the absorption spectrum of Chromomycin A3, such as a red shift and broadening, are indicative of complex formation with metal ions like Cu²⁺. researchgate.net The stoichiometry of these metal complexes can also be determined by monitoring the change in absorbance at a specific wavelength as a function of the metal ion concentration. nih.gov
Fluorescence spectroscopy is another sensitive tool for studying these interactions. The self-association of Chromomycin A3 leads to an increase in the normalized fluorescence intensity and a blue shift in the emission peak. scirp.org This technique has been used to detect the aggregation of both neutral and anionic forms of the antibiotic at low micromolar concentrations. scirp.org
Fluorescence titration experiments, where the fluorescence of Chromomycin A3 is monitored as DNA is added, are used to determine binding parameters such as the intrinsic binding constant and binding stoichiometry. nih.gov These studies have shown that different Chromomycin A3-Mg²⁺ complexes (with 1:1 and 2:1 stoichiometry) bind differently to DNA. nih.gov
| Technique | Application in Chromomycin A3 Research | Key Findings |
| UV-Vis Absorption Spectroscopy | Studying binding to DNA and metal ions. | Determination of binding constants and stoichiometry of complexes. researchgate.netnih.gov |
| Fluorescence Spectroscopy | Monitoring self-association and DNA binding. | Detection of aggregation at low concentrations and characterization of different DNA-bound complexes. scirp.orgnih.gov |
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of chiral molecules like Chromomycin A3 and DNA upon their interaction. The CD spectrum is sensitive to the secondary structure of macromolecules and the stereochemical arrangement of chromophores.
CD spectroscopy has been used to monitor the self-association of Chromomycin A3 as a function of its concentration. scirp.org The formation of different molecular species is reflected in changes in the CD spectrum. scirp.org
The binding of Chromomycin A3 to DNA and the formation of metal-ion-mediated dimers also induce significant changes in the CD spectrum. The spectral features in the 250–300 nm region, which are associated with the aglycone chromophore, are particularly indicative of the transition from a monomeric to a dimeric state. plos.orgresearchgate.net For instance, the CD spectrum of the monomeric form of Chromomycin A3 shows a positive peak around 275 nm, which inverts upon the formation of dimeric complexes with metal ions like Fe(II), Co(II), and Ni(II). plos.orgresearchgate.net
Computational and Structural Biology Approaches
Advanced research into the anticancer agent Chromomycin A3 has been significantly enhanced by the application of computational and structural biology methodologies. These techniques provide a molecular-level understanding of its interaction with DNA, which is fundamental to its mechanism of action. By visualizing and simulating the complex formed between Chromomycin A3 and its DNA target, researchers can elucidate the specific structural features and energetic factors that govern this binding event.
X-ray Crystallography of Chromomycin-DNA Complexes
X-ray crystallography has been instrumental in providing high-resolution, three-dimensional structures of the Chromomycin A3-DNA complex. These studies have definitively shown that Chromomycin A3 binds to the minor groove of DNA as a dimer, a process mediated by a divalent metal ion such as Mg²⁺ or Co²⁺. rcsb.orgnih.govoup.com The dimerization is crucial for its biological activity, allowing the complex to recognize and bind to specific GC-rich sequences on the DNA. rcsb.orgnih.govscirp.org
One of the key crystal structures, identified by PDB entry 1VAQ, reveals the complex of a Mg²⁺-chelated Chromomycin A3 dimer with the DNA duplex d(TTGGCCAA)₂. rcsb.orguah.es This structure was resolved to a resolution of 2.15 Å and demonstrates the specific binding to the GGCC sequence. rcsb.orgoup.com The analysis shows that the long axis of each Chromomycin A3 molecule's chromophore aligns with and stacks over the sugar-phosphate backbone. oup.com The attached saccharide moieties extend across the minor groove, making critical contacts with the DNA. oup.com
A significant finding from these crystallographic studies is the distortion of the DNA structure upon drug binding. The DNA is kinked by approximately 30° to 36°, and the minor groove at the binding site is substantially widened. oup.com The metal ion is held in an octahedral coordination, binding to two oxygen atoms from each of the two drug molecules, with two water molecules serving as the fifth and sixth ligands. nih.govresearchgate.net These coordinated water molecules form hydrogen bonds with the O2 atoms of cytosine bases, further stabilizing the complex. oup.com The specificity for G-rich sequences is conferred by six specific hydrogen bonds formed between the drug and the guanine bases. oup.com
Interactive Data Table: Crystallographic Data for Chromomycin A3-DNA Complexes
| PDB ID | Experimental Method | Resolution (Å) | DNA Sequence | Metal Ion | Key Findings |
|---|---|---|---|---|---|
| 1VAQ | X-RAY DIFFRACTION | 2.15 | d(TTGGCCAA)₂ | Mg²⁺, Co³⁺ | Dimer binds to GGCC in the minor groove, causing DNA kinking. rcsb.orgnih.gov |
| 6J0I | X-RAY DIFFRACTION | 2.50 | d(TTGGCGAA)₂ | Co²⁺ | Stabilizes G:G mismatched DNA duplex. rcsb.org |
| 5XJW | X-RAY DIFFRACTION | 2.097 | CCG repeats | Co²⁺ | Binds to CCG repeats, associated with Fragile X syndrome. pdbj.orgrsc.org |
Molecular Dynamics Simulations and Docking Studies
Complementing the static images provided by X-ray crystallography, molecular dynamics (MD) simulations and docking studies offer insights into the dynamic nature of the Chromomycin A3-DNA interaction. These computational methods allow researchers to explore the conformational flexibility of the complex, the role of solvent, and the energetics of binding.
MD simulations have been employed to investigate the crucial role of the Mg²⁺ ion in the binding process. researchgate.net Studies have shown that at physiological pH and above, where the Chromomycin A3 molecule is anionic, the presence of a divalent metal ion is required for DNA interaction. researchgate.net However, at acidic pH, the neutral form of the drug has the structural potential to bind to DNA even without a metal ion. researchgate.net Simulated annealing studies further support that the antibiotic can structurally accommodate DNA binding in the absence of the metal ion. researchgate.net
These simulations also provide a detailed comparison of the DNA conformation within the complex to standard A- and B-form DNA. The DNA in the Chromomycin A3 complex exhibits characteristics that are intermediate between A-DNA and B-DNA. uah.es For instance, parameters such as slide and twist are closer to those of A-DNA, while the base pairs are displaced from the helical axis towards the minor groove, a feature also found in A-DNA. uah.es This structural perturbation is a direct consequence of the drug binding in the minor groove. uah.es
Furthermore, computational analyses like quantitative footprinting have been used to study the binding mechanism at very low drug concentrations. syr.edu These studies have confirmed that Chromomycin A3 binds as a dimer to the 5'-TGGCCA-3' sequence with a high binding constant. syr.edu The combination of structural data and computational simulations provides a comprehensive model of how Chromomycin A3 recognizes and binds to its DNA target, leading to the inhibition of essential cellular processes like replication and transcription. rcsb.orgscirp.orgmedchemexpress.com
Interactive Data Table: Conformational Parameters of the TGGCCA DNA Stretch
| Parameter | A-DNA | Chromomycin A3-DNA Complex | B-DNA |
|---|---|---|---|
| Twist (°) | 30.4 | 30.9 | 35.6 |
| Roll (°) | 10.0 | 5.9 | 1.6 |
| X displacement (Å) | -4.5 | -2.2 | -0.1 |
| Slide (Å) | -1.7 | -0.6 | -0.2 |
(Data derived from X-ray crystal structures and MD simulations) uah.es
Q & A
Q. What are the established mechanisms of action for Chromomycin Ap in DNA binding, and how can researchers validate these mechanisms experimentally?
this compound binds GC-rich DNA sequences via minor groove interactions, inhibiting transcription. To validate this:
- Use electrophoretic mobility shift assays (EMSAs) to confirm sequence specificity .
- Employ circular dichroism (CD) spectroscopy to monitor structural changes in DNA upon binding .
- Compare results with known DNA-binding agents (e.g., actinomycin D) to contextualize findings .
Q. What standardized assays are recommended for quantifying this compound’s bioactivity in vitro?
- MTT/XTT assays for cytotoxicity profiling in cancer cell lines (e.g., HeLa, MCF-7) .
- Flow cytometry to assess cell cycle arrest (G2/M phase disruption is common) .
- Validate results with dose-response curves and IC50 calculations using nonlinear regression models .
Q. How should researchers design a literature review to identify gaps in this compound studies?
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries in PubMed/Scopus .
- Filter studies by in vitro vs. in vivo models, dosage ranges, and mechanistic focus .
- Use tools like Science Research Assistant (Chrome extension) to cluster findings and highlight understudied areas (e.g., resistance mechanisms) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across cell lines be systematically addressed?
- Perform meta-analysis of published IC50 values, stratifying by cell type, assay conditions, and exposure time .
- Use RNA sequencing to identify differential gene expression in resistant vs. sensitive cell lines .
- Replicate conflicting experiments under standardized conditions (e.g., pH, serum concentration) to isolate variables .
Q. What experimental strategies optimize this compound’s synthesis or derivatization for enhanced selectivity?
- Employ structure-activity relationship (SAR) studies with modified aglycone or sugar moieties .
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity changes .
- Validate synthetic analogs via HPLC-MS purity checks and in silico toxicity profiling (e.g., ProTox-II) .
Q. What methodologies resolve challenges in this compound’s pharmacokinetic profiling?
- LC-MS/MS for plasma/tissue concentration quantification, addressing low bioavailability .
- Compartmental modeling (e.g., NONMEM) to estimate absorption/distribution parameters .
- Compare with structurally similar antibiotics (e.g., mithramycin) to infer metabolic pathways .
Q. How can researchers design robust studies to evaluate this compound’s synergy with other anticancer agents?
- Use Chou-Talalay combination index (CI) analysis to quantify synergism/antagonism .
- Test combinations in 3D tumor spheroids to mimic in vivo heterogeneity .
- Include isobolograms to visualize dose-reduction potential .
Methodological Frameworks
What criteria ensure a research question on this compound meets academic rigor?
Apply the FINER framework :
- Feasible : Consider access to synthetic analogs or in vivo models .
- Novel : Explore under-researched areas (e.g., epigenetic effects via histone modification) .
- Ethical : Adhere to institutional guidelines for cytotoxicity testing .
Q. How should researchers structure a paper on this compound to highlight methodological innovation?
- Abstract : State the problem (e.g., resistance mechanisms) and novel techniques (e.g., CRISPR screening) .
- Methods : Detail assay protocols with reproducibility steps (e.g., reagent lot numbers, instrument calibration) .
- Discussion : Contrast findings with prior studies, using Bradford Hill criteria for causal inference .
Data Analysis & Reproducibility
Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?
Q. How can researchers ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
